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Compound of Interest

Compound Name: 2-Bromo-1-(4-nitrophenyl)ethanol

CAS No.: 19922-82-8

Cat. No.: B176800 Get Quote

Executive Summary & Compound Profile
2-Bromo-1-(4-nitrophenyl)ethanol is a critical chiral intermediate often used in the synthesis

of

-adrenergic blockers and chloramphenicol analogs.[1] Its structural integrity relies on three
features: the para-substituted nitrobenzene ring, the secondary alcohol (chiral center), and the
terminal alkyl bromide.[1]

This guide provides a self-validating analytical workflow to distinguish this compound from its

precursor (2-bromo-1-(4-nitrophenyl)ethanone) and potential degradation products (epoxides

or diols).[1]
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Property Data

Formula

MW 246.06 g/mol

Monoisotopic Mass

244.97 Da (

) / 246.97 Da (

)

Key Feature
Chiral center at C1 induces diastereotopicity in

C2 protons.[1]

Method 1: Mass Spectrometry (MS)
Objective: Confirm molecular formula and halogen presence via isotopic abundance.

Experimental Parameters (ESI/EI)
Ionization: Electrospray Ionization (ESI) in Positive Mode (M+H) or Electron Impact (EI,

70eV).

Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Flow Rate: 0.3 mL/min (Direct Infusion).

The "Bromine Fingerprint"
The most definitive MS feature is the isotopic pattern of Bromine. Natural bromine exists as

(50.7%) and

(49.3%).

Observation: You will observe two molecular ion peaks of nearly equal intensity separated by

2 mass units.

M+ Peak (
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): ~245 m/z (or 246 for [M+H]+)

M+2 Peak (

): ~247 m/z (or 248 for [M+H]+)

Validation Rule: If the M / M+2 ratio deviates significantly from 1:1, the sample is

contaminated (likely with a non-brominated impurity).

Fragmentation Pathway (EI)
Under standard 70eV EI conditions, the molecule follows a predictable degradation logic:

Figure 1: Primary Fragmentation Logic for 2-Bromo-1-(4-nitrophenyl)ethanol
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Method 2: Infrared Spectroscopy (FT-IR)
Objective: Functional group verification and monitoring reduction completion.

Protocol (ATR or KBr Pellet)
Sample: Solid powder.

Resolution: 4 cm⁻¹.
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Scans: 16-32.

Diagnostic Bands
The disappearance of the ketone carbonyl stretch is the primary indicator that the precursor

has been successfully reduced.

Functional Group
Wavenumber
(cm⁻¹)

Morphology Assignment

O-H Stretch 3200 - 3500 Broad, Strong
H-bonded alcohol

(Target)

C=O[1] Stretch ~1690 - 1700 Sharp
ABSENT (If present,

precursor remains)

NO₂ (Asym) 1515 - 1525 Strong Nitro group (aromatic)

NO₂ (Sym) 1340 - 1350 Strong Nitro group (aromatic)

C-Br 500 - 600 Medium Alkyl Halide

Method 3: Nuclear Magnetic Resonance (NMR)
Objective: Stereochemical assessment and structural connectivity.[2] This is the most complex

analysis due to the chiral center.

Sample Preparation[1]
Solvent:

(Standard) or

(if OH coupling is required).[1]

Concentration: ~10-15 mg in 0.6 mL.[1]

Reference: TMS (0.00 ppm).

1H NMR Analysis (400 MHz)
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Unlike the ketone precursor (which has a singlet for the

group), the alcohol possesses a chiral center at C1. This makes the two protons on C2 (

) diastereotopic (chemically non-equivalent). They will not appear as a simple doublet.

The ABX System
The aliphatic chain forms an ABX spin system:

&

: The two protons on the bromomethyl group (

).

: The single proton on the chiral carbon (

).[1]

Expected Chemical Shifts:

Proton
Environment

Shift (

, ppm)
Multiplicity Integration Notes

Aromatic (Ortho

to NO₂)
8.20 - 8.25

Doublet (

Hz)
2H

AA'BB' System

(Deshielded)

Aromatic (Meta

to NO₂)
7.55 - 7.65

Doublet (

Hz)
2H AA'BB' System

Methine (

)
5.00 - 5.15 dd or ddd 1H Benzylic position

Methylene (

)
3.40 - 3.70

Two dd (or

multiplet)
2H

Diastereotopic

(Distinct shifts)

Hydroxyl (

)
2.5 - 3.5 Broad Singlet 1H

Exchangeable (

shake removes)
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Note on Solvent: In

, the OH proton is often broad and does not couple. In

, the OH signal will likely split the methine proton further (into a ddd) and appear as a distinct
doublet around 5.5-6.0 ppm.[1]

Figure 2: Origin of Complexity in the Aliphatic Region (ABX System)

Chiral Center (C1) H_a (C2) H_b (C2)Induces Non-equivalence Diastereotopic Splitting
(Not a simple doublet)

ABX Pattern
(Complex Multiplet region 3.4-3.7 ppm)

Click to download full resolution via product page

13C NMR Analysis[1][3][4]
Carbonyl Check: Ensure NO peak exists >190 ppm (confirms absence of ketone).

C-OH: ~70-73 ppm.[1]

C-Br: ~35-40 ppm.[1][3]

Aromatic: Four signals (two quaternary, two CH) in the 123-150 ppm range.[1]

References & Data Sources
National Institute of Standards and Technology (NIST).Mass Spectrum and IR Data for Nitro-

aromatics.[1][4]

PubChem.Compound Summary: 2-Bromo-1-(4-nitrophenyl)ethanol (CID 11413906).[1][5]

SDBS.Spectral Database for Organic Compounds. (General reference for p-substituted

benzene shifts).

University of Minnesota.Experiment 1: Ketone Reduction by Sodium Borohydride (Protocol

Context).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

2. web.mnstate.edu [web.mnstate.edu]

3. 2-Bromo-4-nitrotoluene(7745-93-9) 13C NMR spectrum [chemicalbook.com]

4. Ethanol, 2-bromo- [webbook.nist.gov]

5. 2-Bromo-1-(4-nitrophenyl)ethanol | C8H8BrNO3 | CID 11413906 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: Spectroscopic Profiling of 2-Bromo-1-
(4-nitrophenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176800#spectroscopic-analysis-nmr-ir-ms-of-2-
bromo-1-4-nitrophenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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